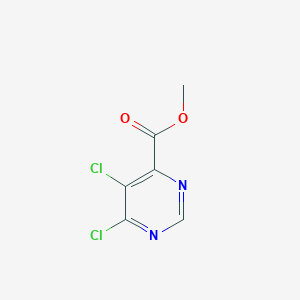
N-(2,2-difluorocyclopentyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,2-difluorocyclopentyl)benzamide, commonly referred to as DFCB, is a synthetic compound widely used in scientific research, particularly in the fields of biochemistry and physiology. DFCB is a member of the benzamide family, which are derivatives of benzoic acid. DFCB has been found to have a variety of biochemical and physiological effects, and its applications in laboratory experiments have been widely studied.
Wissenschaftliche Forschungsanwendungen
DFCB has many applications in scientific research. It has been used to study a variety of biochemical and physiological processes, including the regulation of gene expression, the modulation of enzyme activity, and the regulation of cell signaling pathways. DFCB has also been used to study the effects of drugs on the body, and its ability to interact with G protein-coupled receptors has been studied extensively.
Wirkmechanismus
The exact mechanism of action of DFCB is not yet fully understood. However, it is believed that DFCB binds to G protein-coupled receptors, which then activates a cascade of biochemical and physiological processes. These processes can ultimately lead to changes in gene expression, enzyme activity, and cell signaling pathways.
Biochemical and Physiological Effects
DFCB has been found to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of enzymes, regulate gene expression, and affect cell signaling pathways. Additionally, DFCB has been found to have anti-inflammatory, anti-cancer, and anti-oxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
DFCB has many advantages for laboratory experiments. It is relatively easy to synthesize, and its effects can be easily measured in vitro. Additionally, its ability to interact with G protein-coupled receptors makes it an ideal tool for studying the effects of drugs on the body. However, it is important to note that DFCB is not approved for human use, and its effects on humans have not been extensively studied.
Zukünftige Richtungen
The potential future directions for DFCB are numerous. One potential direction is to further study its effects on gene expression and cell signaling pathways. Additionally, further research can be done to explore its potential applications in drug development and its potential therapeutic benefits. Additionally, further research can be done to explore the effects of DFCB on humans, as well as its potential side effects. Finally, further research can be done to explore its potential interactions with other drugs and its potential synergistic effects.
Synthesemethoden
DFCB is synthesized through a multi-step reaction process. The first step involves the reaction of benzoyl chloride and 2,2-difluorocyclopentanone, which produces 2,2-difluorocyclopentylbenzoyl chloride. This intermediate is then reacted with ammonia, resulting in the formation of N-(2,2-difluorocyclopentyl)benzamide.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2,2-difluorocyclopentyl)benzamide involves the reaction of 2,2-difluorocyclopentanone with benzoyl chloride in the presence of a base to form N-(2,2-difluorocyclopentyl)benzamide.", "Starting Materials": [ "2,2-difluorocyclopentanone", "benzoyl chloride", "base (e.g. triethylamine)" ], "Reaction": [ "Add 2,2-difluorocyclopentanone to a reaction flask", "Add benzoyl chloride to the reaction flask", "Add a base (e.g. triethylamine) to the reaction flask", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture and extract the product with a suitable solvent", "Purify the product by recrystallization or chromatography" ] } | |
CAS-Nummer |
1854109-62-8 |
Molekularformel |
C12H13F2NO |
Molekulargewicht |
225.2 |
Reinheit |
90 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




